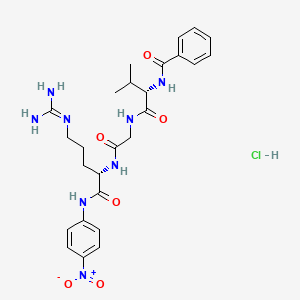

N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl

Description

Historical Context and Evolution of Synthetic Peptidic Substrates for Protease Analysis

The history of protease research is intrinsically linked to the evolution of the substrates used to study them. In the early days of enzymology, researchers relied on large, complex protein substrates like casein or hemoglobin. pnas.org While these natural substrates were relevant, assays involving them were often cumbersome, discontinuous, and lacked the specificity needed to dissect the intricacies of protease function.

To overcome these limitations, a pivotal shift occurred towards the use of low molecular-weight synthetic substrates. pnas.org This transition began with simple amino acid esters and amides, which were found to simulate the specificity requirements of proteases, allowing for more controlled and reproducible kinetic studies. pnas.org This innovation paved the way for the rational design of peptide substrates that mimic the specific amino acid sequences recognized and cleaved by different proteases.

A major breakthrough in this field was the introduction of chromogenic reporters, with p-nitroanilide (pNA) derivatives, first described in 1962, becoming a foundational technology. researchgate.net The development of these peptidyl-p-nitroanilides provided a direct and continuous method for assaying enzyme activity, as the cleavage of the substrate by the protease directly releases a colored product. google.com Over the decades, this led to the creation of a vast portfolio of chromogenic substrates, each tailored to the specific recognition sequence of a particular protease, thereby enabling highly specific and sensitive assays applicable to both research and clinical diagnostics. nih.gov The design of these synthetic substrates has become increasingly sophisticated, incorporating knowledge of protease subsite specificity to create highly sensitive and selective tools for studying enzymes involved in complex physiological systems like coagulation and fibrinolysis. nih.govnih.gov

Principles of p-Nitroanilide Derivatives as Spectrophotometric Reporters in Enzymology

The utility of p-nitroanilide derivatives as chromogenic substrates lies in a simple yet elegant chemical principle. These substrates consist of a peptide sequence, which provides specificity for the target protease, covalently linked to a p-nitroaniline (pNA) molecule via an amide bond. sigmaaldrich.com The intact substrate, for instance N-Benzoyl-Val-Gly-Arg p-nitroanilide, is essentially colorless.

When a protease recognizes and cleaves the peptide sequence at the designated scissile bond (typically the bond between the C-terminal amino acid of the peptide and the pNA), free p-nitroaniline is released. sigmaaldrich.com Unlike the parent substrate, free p-nitroaniline in solution is yellow and exhibits a distinct absorbance maximum at wavelengths between 405 and 410 nm. sigmaaldrich.comresearchgate.net

This direct relationship between enzymatic cleavage and color formation allows for the real-time, continuous monitoring of protease activity using a standard spectrophotometer. researchgate.net The rate of increase in absorbance at 405-410 nm is directly proportional to the rate of substrate hydrolysis, which in turn reflects the activity of the enzyme under specific conditions. This principle enables the straightforward determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are crucial for characterizing enzyme function and inhibition. chegg.com

Significance and Unique Characteristics of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl as a Protease Substrate

N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is a specific chromogenic substrate designed for the analysis of certain serine proteases. Its structure is rationally designed to target a specific class of enzymes. The N-terminal benzoyl (Bz) group serves to block the amino terminus, preventing unwanted side reactions and focusing the enzymatic interaction on the peptide sequence. The core of the substrate is the tripeptide sequence Val-Gly-Arg.

The critical determinant of specificity for this substrate is the presence of an Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site). Trypsin and trypsin-like proteases exhibit a strong preference for cleaving peptide bonds on the C-terminal side of basic amino acid residues like arginine or lysine (B10760008). acs.org Therefore, the Val-Gly-Arg sequence directs the substrate towards this family of enzymes.

While detailed comparative kinetic data for N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is not extensively documented in peer-reviewed literature, it is recognized as a chromogenic substrate for trypsin and various bacterial trypsin-like proteases. bio-world.com A closely related compound, Z-Val-Gly-Arg-pNA, which differs only in the N-terminal blocking group (benzyloxycarbonyl instead of benzoyl), is utilized as a colorimetric substrate for urokinase, another important serine protease that activates plasminogen. echelon-inc.com This indicates the utility of the Val-Gly-Arg sequence in targeting specific proteases involved in critical physiological pathways.

The substrate's design allows for its use in standard enzymatic assays to quantify the activity of these proteases. The hydrolysis of the substrate releases p-nitroaniline, which can be measured spectrophotometrically.

| Property | Description | Reference |

|---|---|---|

| Chemical Structure | An N-terminally protected (Benzoyl) tripeptide (Val-Gly-Arg) linked to a p-nitroanilide (pNA) chromogenic reporter group. | bio-world.com |

| Target Enzyme Class | Trypsin-like serine proteases that cleave after basic amino acid residues (Arginine). | bio-world.com |

| Principle of Detection | Enzymatic cleavage releases the yellow chromophore p-nitroaniline, which is detected by absorbance at 405-410 nm. | sigmaaldrich.com |

| Primary Application | Chromogenic substrate for the assay of trypsin and bacterial trypsin-like proteases. | bio-world.com |

Properties

Molecular Formula |

C26H35ClN8O6 |

|---|---|

Molecular Weight |

591.1 g/mol |

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H/t20-,22-;/m0./s1 |

InChI Key |

MLHRHUKHWCVSAU-DTRWSJPISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Methodologies for Synthesis and Quality Control of N Benzoyl Val Gly Arg P Nitroanilide Hcl

Chemical Synthesis Strategies for Tripeptide p-Nitroanilide Conjugates

The synthesis of peptide p-nitroanilides presents unique challenges, primarily due to the poor nucleophilicity of the aromatic amino group in p-nitroaniline (pNA), which is deactivated by the electron-withdrawing nitro group. nih.govnih.gov Overcoming this hurdle has led to the development of specialized strategies, often involving solid-phase techniques for the peptide backbone followed by specific methods for conjugating the p-nitroanilide moiety.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the peptide backbone due to its efficiency and simplicity. 20.210.105youtube.com The process involves covalently attaching the C-terminal amino acid (Arginine) to an insoluble polymer resin and subsequently adding the remaining amino acids (Glycine, Valine) in a stepwise manner. 20.210.105nobelprize.org

The synthesis cycle for each amino acid involves several key steps:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid. The most common protecting groups are tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). 20.210.105youtube.com The Fmoc strategy is widely used and involves treatment with a piperidine (B6355638) solution. nih.govatdbio.com

Activation and Coupling: The next Nα-protected amino acid is activated at its C-terminus and coupled to the newly exposed amino group of the resin-bound peptide. youtube.com Various coupling reagents can be used to facilitate this amide bond formation.

Washing: Excess reagents and byproducts are washed away by filtration, a significant advantage of the solid-phase method. youtube.com

This cycle is repeated until the Val-Gly-Arg sequence is assembled. Finally, the N-terminal Valine is acylated with a benzoyl group to form the N-Benzoyl-Val-Gly-Arg moiety. Side-chain functional groups of amino acids, such as the guanidino group of Arginine, must be protected throughout the synthesis to prevent unwanted side reactions. 20.210.105 Once the entire peptide is assembled, it is cleaved from the resin support. 20.210.105

| Parameter | Fmoc-based SPPS | Boc-based SPPS |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Agent | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., 50% TFA in Dichloromethane) |

| Resin Linkage | Acid-labile (e.g., Wang, Rink Amide) | More acid-stable |

| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., anhydrous HF) |

This interactive table summarizes the two primary strategies used in Solid-Phase Peptide Synthesis (SPPS).

Directly coupling the fully synthesized peptide to p-nitroaniline is inefficient due to pNA's low reactivity. nih.govnih.gov Several alternative strategies have been developed to form the final peptide-pNA conjugate.

Solution-Phase Condensation: One approach involves synthesizing the N-protected peptide (e.g., N-Benzoyl-L-phenylalanyl-L-valine) and L-arginine-p-nitroanilide separately and then condensing them in solution. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) with additives such as 1-hydroxy-benzotriazole (HOBt) can be used to facilitate this coupling. nih.gov

Use of pNA Analogs: To circumvent the low reactivity of pNA, analogs with better coupling properties can be used in SPPS. For instance, 5-amino-2-nitrobenzoic acid (Anb5,2) can be attached to a resin support. nih.govnih.gov The peptide is then synthesized on this modified resin. The resulting product is an analog that exhibits similar spectroscopic characteristics to the pNA derivative upon enzymatic hydrolysis. nih.gov

Aryl Hydrazine (B178648) Resin Method: A novel approach utilizes an aryl hydrazine solid support. researchgate.netosti.gov The peptide is assembled on this resin using standard Fmoc chemistry. The resulting peptide hydrazide is then mildly oxidized to form a highly reactive acyl diazene (B1210634) intermediate, which efficiently reacts with the weakly nucleophilic p-nitroaniline. researchgate.netosti.gov This method is compatible with sensitive amino acids and has been shown to proceed with minimal racemization. osti.gov

Phosphorus-Based Reagents: Methods employing phosphorus-based reagents have also been reported. For example, a mixture of phosphorus pentoxide in diethyl phosphite (B83602) can be used to condense Nα-benzoyl L-arginine with p-nitroaniline. google.com Diphenylphosphinic chloride has also been employed for preparing Fmoc-protected amino acid-pNA synthons. nih.gov

| Coupling Strategy | Description | Key Reagents/Intermediates | Reference |

| Solution-Phase Condensation | Coupling of pre-formed peptide and Arg-pNA fragments. | Dicyclohexylcarbodiimide (DCCI), 1-hydroxy-benzotriazole (HOBt) | nih.gov |

| pNA Analog Method | SPPS using a resin pre-loaded with a reactive pNA analog. | 5-Amino-2-nitrobenzoic acid (Anb5,2), TBTU, DMAP | nih.govnih.gov |

| Aryl Hydrazine Resin | SPPS on a hydrazine linker, followed by oxidation and cleavage with pNA. | Aryl hydrazine resin, N-bromosuccinimide (NBS) | researchgate.netosti.gov |

| Phosphorus Reagents | Use of phosphorus compounds to activate the carboxyl group for amidation. | Phosphorus pentoxide, Diphenylphosphinic chloride | google.comnih.gov |

This interactive table outlines various strategies for the derivatization of peptides with p-nitroanilide.

Analytical Methods for Purity and Identity Validation

Following synthesis, the crude product must undergo rigorous purification and analysis to confirm its identity and assess its purity. This is essential for ensuring the reliability of data generated from its use as an enzymatic substrate.

Chromatography is a cornerstone of purity assessment, separating the target compound from unreacted starting materials, byproducts, and deletion sequences from the SPPS process. bachem.com

High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide-based compounds. bachem.com The sample is passed through a column packed with a nonpolar stationary phase, and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used for elution. osti.gov Purity is quantified by integrating the area of the main product peak relative to the total area of all peaks detected, typically by UV absorbance at 210-220 nm where the peptide bond absorbs. bachem.com For N-Benzoyl-Val-Gly-Arg p-nitroanilide, detection can also be performed at higher wavelengths due to the presence of the benzoyl and p-nitroanilide chromophores.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple technique used for monitoring reaction progress and assessing the purity of the final product. libretexts.orgyoutube.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). youtube.com The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential affinity of the compounds for the stationary and mobile phases. youtube.com The resulting spots can be visualized under UV light or with chemical stains. youtube.com The purity can be qualitatively assessed by the presence of a single spot. bachem.comlibretexts.org An assay purity of ≥98% as determined by TLC is a common quality standard for such substrates. sigmaaldrich.com

While chromatography assesses purity, spectroscopic methods are required to confirm that the synthesized molecule has the correct chemical structure.

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for confirming the molecular weight of the peptide conjugate. nih.gov ESI-MS provides a highly accurate mass-to-charge ratio of the parent ion, which can be compared to the calculated theoretical mass of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl. This confirms that the correct sequence of amino acids has been assembled and conjugated to the p-nitroanilide group.

Enzymatic Hydrolysis Kinetics and Substrate Specificity of N Benzoyl Val Gly Arg P Nitroanilide Hcl

Characterization of Enzymatic Cleavage by Proteases

The enzymatic cleavage of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is a reaction of significant interest in biochemistry, primarily for the characterization of proteases, particularly trypsin-like serine proteases. The substrate is specifically designed to yield a chromogenic product upon hydrolysis, facilitating the study of enzyme kinetics. The cleavage occurs at the carboxyl side of the arginine residue, releasing the p-nitroaniline moiety.

Spectrophotometric Assay Development for p-Nitroaniline Release (e.g., 405 nm, 410 nm detection)

The hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl by a suitable protease results in the liberation of p-nitroaniline (pNA), a yellow-colored compound. This chromogenic product is the basis for a simple and continuous colorimetric assay to determine enzyme activity. sigmaaldrich.com The substrate itself is largely colorless, while the released p-nitroaniline absorbs light strongly in the visible range. taylorandfrancis.com

The concentration of p-nitroaniline can be quantified by monitoring the increase in absorbance over time using a spectrophotometer. taylorandfrancis.com Measurements are typically performed at a wavelength of 405 nm or 410 nm. sigmaaldrich.comtaylorandfrancis.comnih.gov The choice of 410 nm is common because it minimizes the interference from the absorbance of the substrate at lower wavelengths. sigmaaldrich.com The rate of the reaction, and thus the enzyme's activity, is directly proportional to the rate of increase in absorbance at this wavelength.

To determine the precise concentration of the released product, a calibration curve can be created using known concentrations of a p-nitroaniline standard. taylorandfrancis.com The molar extinction coefficient of p-nitroaniline is also utilized for this calculation; for instance, at 410 nm, the molar extinction coefficient (εmM) is 8,800 M⁻¹cm⁻¹. sigmaaldrich.com This direct relationship between product formation and absorbance allows for real-time tracking of the enzymatic reaction.

Optimization of Reaction Conditions (pH, temperature, ionic strength, enzyme concentration) for Hydrolysis

The rate of enzymatic hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is highly dependent on various reaction conditions. To ensure accurate and reproducible kinetic measurements, these parameters must be optimized.

pH: The pH of the reaction buffer significantly influences both the enzyme's catalytic activity and the stability of its three-dimensional structure. For trypsin-catalyzed hydrolysis of a similar substrate, Nα-benzoyl-arginine-p-nitroanilide (BApNA), the optimal pH was found to be 8.0. researchgate.net The catalytic activity of trypsin is dependent on the ionization states of key amino acid residues in its active site, such as histidine-57 and aspartate-189, which are affected by pH. acs.org

Temperature: Enzyme activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. For porcine trypsin acting on BApNA, the optimal temperature was determined to be 40 °C. researchgate.net Optimization studies for other enzymatic hydrolyses have also identified temperature as a critical factor influencing reaction rates. nih.govmdpi.com

Ionic Strength: The concentration of salts in the buffer can affect enzyme activity by influencing protein solubility and the interaction between the enzyme and the charged substrate. While not always the primary focus, maintaining a consistent and optimal ionic strength is crucial for kinetic studies.

Enzyme Concentration: The initial velocity of the reaction is directly proportional to the enzyme concentration, provided that the substrate is not limiting. It is essential to use an enzyme concentration that results in a linear rate of product formation over a measurable period.

Optimization is often carried out using response surface methodology (RSM), where multiple parameters like temperature, pH, and enzyme-to-substrate ratio are varied systematically to find the conditions that yield the maximum reaction velocity. mdpi.comffhdj.com

| Parameter | Optimal Value | Enzyme/Substrate Example |

| pH | 8.0 | Porcine Trypsin / BApNA researchgate.net |

| Temperature | 40 °C | Porcine Trypsin / BApNA researchgate.net |

| Temperature | 48 °C | Neutral Protease / Lizard Fish Protein mdpi.com |

| pH | 7.0 | Neutral Protease / Lizard Fish Protein mdpi.com |

This table presents examples of optimized conditions for protease activity. Values can vary depending on the specific enzyme and substrate.

Determination of Steady-State Kinetic Parameters

Once optimal reaction conditions are established, the steady-state kinetic parameters of the enzyme can be determined. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Methodologies for Michaelis-Menten Kinetic Parameter (K_m, V_max) Derivation

The relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) for many enzymes, including those that hydrolyze N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl, can be described by the Michaelis-Menten equation. nih.gov

To determine the Michaelis constant (K_m) and the maximum velocity (V_max), initial reaction rates are measured across a range of substrate concentrations while keeping the enzyme concentration constant. The K_m represents the substrate concentration at which the reaction velocity is half of V_max, and it is an inverse measure of the enzyme's apparent affinity for the substrate. V_max is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.

The resulting data of velocity versus substrate concentration are then fitted to the Michaelis-Menten equation. This is commonly done using non-linear regression analysis or by transforming the data into a linear form, such as:

Lineweaver-Burk plot: A double reciprocal plot of 1/v₀ versus 1/[S].

Hanes-Woolf plot: A plot of [S]/v₀ versus [S].

These graphical methods allow for the determination of K_m and V_max from the slope and intercepts of the resulting straight line. researchgate.net For instance, a study on immobilized trypsin using a similar substrate, N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA), determined an apparent K_m of 0.12 mM and a V_max of 0.079 mM min⁻¹ mg enzyme⁻¹. nih.gov

Calculation and Interpretation of Catalytic Efficiency (k_cat/K_m)

While K_m and V_max are valuable parameters, a more comprehensive measure of an enzyme's effectiveness is its catalytic efficiency, represented by the ratio k_cat/K_m.

k_cat (the turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is calculated from the equation: V_max = k_cat * [E]t, where [E]t is the total enzyme concentration.

k_cat/K_m (the specificity constant): This second-order rate constant is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. It reflects both the enzyme's affinity for the substrate (K_m) and its catalytic power (k_cat). A higher k_cat/K_m value indicates greater catalytic efficiency.

This ratio is particularly useful for comparing the preference of a single enzyme for different substrates or the efficiency of different enzymes on the same substrate. nih.gov For example, the pH dependence of k_cat/K_m for trypsin reveals the ionization states of active site residues that are crucial for catalysis. acs.org

| Enzyme | Substrate | K_m (mM) | V_max (mM min⁻¹ mg⁻¹) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Immobilized Trypsin | BAPNA | 0.12 nih.gov | 0.079 nih.gov | - | - |

| Bovine Trypsin | Bz-GPA-pNA | 0.0156 nih.gov | - | 0.081 nih.gov | 5192 nih.gov |

This table provides examples of kinetic parameters determined for trypsin and similar p-nitroanilide substrates. A dash (-) indicates data not provided in the source.

Specificity Profiling Against Diverse Protease Classes

The amino acid sequence of a peptide substrate largely determines which proteases can cleave it efficiently. N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl has an arginine (Arg) residue at the P1 position (the amino acid residue immediately N-terminal to the cleavage site). This makes it a highly specific substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds on the C-terminal side of positively charged amino acids like arginine and lysine (B10760008). acs.org

Specificity profiling involves testing the substrate against a panel of proteases from different classes (e.g., serine, cysteine, aspartic, metalloproteases) to determine its selectivity. It is expected that this substrate would be rapidly hydrolyzed by enzymes such as trypsin, thrombin, and plasmin, all of which are serine proteases with a preference for arginine at the P1 site. Conversely, proteases like chymotrypsin (B1334515) (which prefers large hydrophobic residues at P1) or elastase (which prefers small, neutral residues) would be expected to show little to no activity towards this substrate.

Advanced methods for specificity profiling can provide a detailed and quantitative understanding of a protease's substrate preferences. nih.gov These methods help in developing highly selective substrates and inhibitors, which is crucial for distinguishing the activity of closely related enzymes that may have overlapping specificities. nih.gov

Amidolytic Activity Towards Serine Proteases (e.g., thrombin, trypsin, plasmin, reptilase)

N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl serves as a substrate for several key serine proteases involved in physiological and pathological processes. The hydrolysis of the amide bond between arginine and p-nitroaniline by these enzymes releases the yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically to determine enzyme activity.

Thrombin: This enzyme plays a central role in the coagulation cascade. N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is a known substrate for thrombin, allowing for the measurement of its amidolytic activity. The interaction of thrombin with this substrate is influenced by the amino acid sequence, with arginine at the P1 position being a critical determinant for recognition and cleavage.

Trypsin: A well-characterized digestive serine protease, trypsin exhibits strong activity towards substrates with basic amino acids (arginine or lysine) at the P1 position. N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is readily hydrolyzed by trypsin. Kinetic studies of various acyl-arginyl-p-nitroanilides have shown that the nature of the amino acid at the P3 position can influence the kinetic parameters. For instance, a phenylalanine at the P3 position has been observed to have a favorable effect on tryptic hydrolysis nih.gov.

Reptilase: This thrombin-like enzyme, derived from the venom of Bothrops atrox, also demonstrates activity towards N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl. Reptilase, similar to thrombin, is a serine protease involved in the coagulation process, albeit with different substrate specificity regarding fibrinogen cleavage.

The table below summarizes the amidolytic activity of these serine proteases towards N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl.

| Enzyme | Activity towards N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl |

| Thrombin | Substrate |

| Trypsin | Substrate |

| Plasmin | Substrate |

| Reptilase | Substrate |

Investigation of Cleavage by Specific Bacterial Proteases (e.g., Bacteroides forsythus proteases, Calnuc)

Beyond mammalian serine proteases, N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl has been instrumental in characterizing the activity of specific bacterial proteases.

Bacteroides forsythus proteases: This gram-negative anaerobic bacterium is implicated in periodontal disease. It is known to produce a trypsin-like protease. Furthermore, a specific cysteine protease from Bacteroides forsythus ATCC 43037, encoded by the prtH gene, has been identified and associated with periodontitis researchgate.net. This protease has been shown to cleave a substrate with the sequence N-benzoyl-Val-Gly-Arg-p-nitroanilide, indicating its ability to hydrolyze the target compound of this article. The presence of the prtH gene is strongly associated with adult periodontitis researchgate.net.

Calnuc: This calcium-binding protein, also known as nucleobindin, has been identified to possess serine protease activity. Studies have shown that Calnuc can cleave the substrate Val-Gly-Arg-p-nitroanilide (VGRpNA), releasing p-nitroaniline nih.govresearchgate.net. This sequence is a part of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl, suggesting that Calnuc may also hydrolyze this larger substrate. The protease activity of Calnuc is subject to allosteric regulation by Zn2+ binding and its interaction with G protein α subunits nih.gov.

The following table outlines the activity of these specific bacterial proteases on related substrates.

| Bacterial Protease | Substrate Cleaved |

| Bacteroides forsythus (prtH) | N-benzoyl-Val-Gly-Arg-p-nitroanilide |

| Calnuc | Val-Gly-Arg-pNA |

Comparative Analysis of Specificity with Other Synthetic Chromogenic Substrates

The utility of a chromogenic substrate is determined by its sensitivity and specificity for a particular enzyme. N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl has been compared with other synthetic substrates to evaluate its performance in assaying serine protease activity.

For thrombin , a variety of chromogenic substrates have been developed to improve specificity and sensitivity. While N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is a substrate for thrombin, other substrates with different amino acid sequences and blocking groups have been synthesized to minimize interference from other proteases like Factor Xa. For instance, substrates with a D-amino acid at the P3 position, such as H-D-Phe-Pip-Arg-p-nitroanilide (S-2238), have been shown to be highly sensitive and specific for thrombin nih.gov. The choice of substrate often depends on the specific application and the potential for cross-reactivity with other enzymes in the sample.

In the context of trypsin , N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is one of many available chromogenic substrates. The efficiency of tryptic hydrolysis is influenced by the amino acid residues at the P2 and P3 positions. For example, extending the peptide chain from a dipeptide to a tripeptide does not always lead to a large change in kinetic parameters nih.gov. However, the presence of a hydrophobic residue like phenylalanine at P3 can be beneficial nih.gov. Comparisons with other substrates like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) are common in kinetic studies to understand the structural requirements for optimal trypsin activity researchgate.net.

The table below provides a qualitative comparison of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl with other representative chromogenic substrates for thrombin and trypsin.

| Enzyme | Substrate | Key Features |

| Thrombin | N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl | Standard chromogenic substrate. |

| H-D-Phe-Pip-Arg-p-nitroanilide (S-2238) | High sensitivity and specificity for thrombin nih.gov. | |

| Z-Gly-Gly-Arg-AMC | Fluorogenic substrate with a carboxybenzyl protecting group nih.gov. | |

| Trypsin | N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl | Tripeptide substrate with a P3 phenylalanine. |

| Nα-Benzoyl-L-arginine 4-nitroanilide HCl (L-BAPNA) | A commonly used dipeptide substrate for trypsin researchgate.net. | |

| Ac-Phe(or D-Phe)-Gly-Arg-pNA | Demonstrates the influence of P3 stereochemistry on hydrolysis nih.gov. |

Applications of N Benzoyl Val Gly Arg P Nitroanilide Hcl in Biochemical Research

Development and Automation of High-Throughput Enzyme Activity Assays

The straightforward nature of the colorimetric readout generated by the cleavage of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl makes it exceptionally well-suited for high-throughput screening (HTS) applications.

Assays utilizing N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl are readily adapted to microplate formats (e.g., 96-well or 384-well plates), which is a cornerstone of HTS. This adaptation allows for the simultaneous analysis of numerous samples, significantly increasing experimental throughput. The principle involves adding the enzyme sample and the substrate to the wells of a microplate and monitoring the increase in absorbance over time using a microplate reader.

Miniaturization of these assays offers several advantages, including reduced consumption of costly reagents (enzymes, substrates, and potential inhibitors) and smaller sample volume requirements. The high molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) ensures that even with the shorter path lengths in microplate wells, the assay remains sensitive enough to detect low levels of enzymatic activity. nih.gov

Table 1: Comparison of Assay Formats

| Feature | Conventional Cuvette Assay | Microplate Assay (96-well) |

|---|---|---|

| Typical Reaction Volume | 1 - 3 mL | 100 - 200 µL |

| Throughput | Low (one sample at a time) | High (96 samples simultaneously) |

| Reagent Consumption | High | Low |

| Automation Compatibility | Limited | High |

The simple "mix-and-read" protocol of assays using N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is highly amenable to automation. sigmaaldrich.com Automated liquid handling systems can be programmed to perform all pipetting steps, including the dispensing of buffers, enzyme solutions, substrates, and test compounds into microplates with high precision and reproducibility.

Following automated setup, the microplates can be transferred to integrated kinetic plate readers that automatically monitor the absorbance in each well over a defined period. This setup enables the unattended, continuous measurement of reaction rates for hundreds or thousands of samples, which is essential for large-scale screening campaigns, such as those in drug discovery.

Utility in the Characterization of Novel Proteases and Enzyme Variants

This chromogenic substrate is a valuable tool for the initial characterization and functional study of newly discovered or engineered proteases.

During the expression and purification of recombinant proteases, it is crucial to track the enzymatic activity to identify the most successful expression clones and to monitor the efficiency of each purification step. N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl provides a quick and inexpensive method to assay fractions from chromatography columns or cell lysates. By identifying the fractions with the highest activity against the substrate, researchers can pool the correct samples, thereby streamlining the purification workflow. Furthermore, a similar method can be used to visualize protease activity directly in polyacrylamide gels after electrophoresis, helping to pinpoint the specific protein band corresponding to the active enzyme. nih.gov

When a new protease is isolated, determining its substrate specificity is a key step in its functional annotation. By testing the enzyme's activity against a panel of chromogenic substrates, including N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl, researchers can gain initial insights into its preferred cleavage sequence. For instance, strong activity against this substrate suggests the protease has trypsin-like or thrombin-like specificity, cleaving after an arginine residue. A study on the specificity of various serine proteases demonstrated how different enzymes exhibit distinct rates of hydrolysis against specific peptide substrates. nih.gov This comparative approach is fundamental to classifying and understanding the biological role of novel enzymes.

Table 2: Relative Activity of Serine Proteases on N-Bz-Phe-Val-Arg-pNA HCl (S-2160) Data adapted from a study on serine protease specificity, demonstrating how the substrate can be used to differentiate between enzymes. nih.gov

| Enzyme | Relative Hydrolysis Rate | Implied Specificity |

|---|---|---|

| Human α-Thrombin | High | Strong preference for this sequence |

| Bovine Trypsin | Moderate | Recognizes the sequence, but less efficiently than thrombin |

| Human Plasmin | Moderate-Low | Can cleave the substrate, but it is not optimal |

| Bovine Factor Xa | Negligible | Does not recognize this sequence as a substrate |

Application in Protease Inhibitor Discovery and Mechanism Elucidation

The substrate is widely used in screening for new protease inhibitors and for characterizing their mechanism of action. In a typical inhibitor screening assay, the enzyme is incubated with a library of test compounds before the addition of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl. A reduction in the rate of p-nitroaniline production compared to a control without the compound indicates inhibitory activity. ebi.ac.uk

Once an inhibitor is identified, the substrate can be used to determine key kinetic parameters, such as the inhibitor constant (Ki), and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. Plotting this data, for example using a Lineweaver-Burk plot, can help visualize the inhibition type. For competitive inhibition, increasing inhibitor concentrations will increase the apparent Km of the substrate but will not change the Vmax. This detailed kinetic analysis is crucial for the development of new therapeutic agents that target proteases. scielo.br

Discrimination of Inhibition Mechanisms (e.g., competitive, non-competitive)

N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is a critical tool for elucidating the mechanism by which an inhibitor acts on a protease. By systematically varying the concentrations of both the substrate and the inhibitor and measuring the initial reaction velocities, researchers can distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition.

The resulting kinetic data are typically analyzed using graphical methods, most commonly the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. In a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting on the y-axis. The apparent Km increases, while Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This results in Lineweaver-Burk plots where lines intersect on the x-axis. The Vmax decreases, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by parallel lines in a Lineweaver-Burk plot, indicating a decrease in both Vmax and apparent Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The Lineweaver-Burk plot shows lines intersecting in the second or third quadrant, with both Vmax and Km being affected.

By observing these distinct patterns, researchers can accurately classify the mechanism of action for a newly discovered protease inhibitor.

Studies on Proteinase-Proteinase Inhibitor Interactions using the Substrate

This chromogenic substrate is extensively used to study the interactions between proteases and their endogenous protein inhibitors. Such studies are crucial for understanding the regulation of proteolytic activity in physiological and pathological contexts.

Similarly, the substrate has been employed to assess the inhibitory spectrum of newly identified recombinant proteinase inhibitors. For example, the inhibitory effects of Nasonia vitripennis Kazal-type serine protease inhibitors (NvKSPI-1 and NvKSPI-2) on bovine pancreatic trypsin were determined using N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl as the substrate. mdpi.com

| Proteinase | Proteinase Inhibitor Studied | Biological Source of Inhibitor | Key Finding | Reference |

|---|---|---|---|---|

| Trypsin | Hepatocyte Growth Factor Activator Inhibitor 2 (HAI-2) | Human Caco-2 cells | Used to quantify the total anti-trypsin activity in cell lysates to study inhibitor function. nih.gov | nih.gov |

| Trypsin | NvKSPI-1 and NvKSPI-2 | Parasitoid wasp (Nasonia vitripennis) venom | Demonstrated that recombinant NvKSPI proteins effectively inhibit trypsin activity. mdpi.com | mdpi.com |

| Trypsin-like proteinase | Barley Bowman-Birk inhibitor (BBBI) | Barley (Hordeum vulgare) | Showed that a trypsin-like enzyme from Fusarium culmorum was inhibited by BBBI. helsinki.fi | helsinki.fi |

Contributions to Understanding Protease-Mediated Biological Processes (e.g., coagulation, fibrinolysis)

Assays utilizing N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl have significantly contributed to the understanding of complex biological processes where proteases play a central role. While this substrate can be used for general trypsin-like enzymes, its specificity extends to key enzymes within critical physiological cascades.

The substrate, also known by its commercial name S-2266, is recognized as a chromogenic substrate for glandular kallikreins and Factor XIa, enzymes involved in the coagulation cascade and the kinin-kallikrein system. asnailtech.comcoachrom.com The kinin-kallikrein system is integral to processes such as inflammation, blood pressure regulation, and coagulation. The ability to specifically measure the activity of these enzymes allows researchers to dissect their roles in both normal physiology and disease.

Furthermore, this substrate has been applied in agricultural and food science to investigate plant-pathogen interactions. For example, it was used to measure the activity of trypsin-like proteases secreted by the fungus Fusarium culmorum in infected barley grains. researchgate.net This research helps to elucidate the mechanisms by which fungi degrade plant proteins during infection, a process that impacts grain quality and safety. researchgate.net Similarly, a fibrinolytic enzyme from Bacillus subtilis IMR-NK-1 was also shown to hydrolyze this synthetic substrate, linking its utility to studies of fibrinolysis. ncl.edu.tw These applications demonstrate the substrate's role in advancing knowledge beyond basic enzymology to complex biological systems.

Advanced Research Directions and Methodological Innovations Utilizing N Benzoyl Val Gly Arg P Nitroanilide Hcl

Refinements in Substrate Design for Enhanced Selectivity and Sensitivity

While N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl is effective, a significant challenge in protease research is achieving exquisite specificity for a single enzyme, especially in the presence of other proteases with similar catalytic mechanisms. nih.gov To address this, researchers are actively refining the design of tripeptide chromogenic substrates to enhance both selectivity and sensitivity.

One key strategy involves the modification of the peptide sequence. By systematically substituting amino acids at the P1, P2, and P3 positions (arginine, glycine, and valine, respectively, in the parent compound), researchers can fine-tune the substrate's affinity for the target protease's active site. nih.gov The introduction of unnatural amino acids into the peptide chain is another promising approach to create highly selective substrates that are not recognized by other proteases. nih.gov

Furthermore, the chromogenic reporter group, p-nitroanilide (pNA), can be replaced with other moieties that offer improved spectrophotometric properties. For instance, substrates incorporating fluorogenic groups can significantly increase assay sensitivity, allowing for the detection of lower enzyme concentrations. acs.org The development of substrates that produce a color change at different wavelengths can also help to overcome interference from colored compounds in biological samples. researchgate.net

Table 1: Strategies for Enhancing Substrate Selectivity and Sensitivity

| Strategy | Description | Potential Outcome |

| Peptide Sequence Modification | Systematic substitution of amino acids at P1, P2, and P3 positions. | Increased affinity and specificity for the target protease. |

| Incorporation of Unnatural Amino Acids | Introduction of non-proteinogenic amino acids into the peptide backbone. | Creation of highly selective substrates not recognized by other proteases. nih.gov |

| Alternative Reporter Groups | Replacement of p-nitroanilide with fluorogenic or other chromogenic moieties. | Increased assay sensitivity and reduced interference from sample components. acs.org |

Integration with Multi-Parametric Enzyme Characterization Platforms

The advent of high-throughput screening (HTS) has revolutionized enzyme characterization. patsnap.com N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl and its derivatives are readily integrated into these automated platforms, enabling the rapid and simultaneous determination of multiple enzyme kinetic parameters. mdpi.com

These multi-parametric platforms can screen large libraries of compounds to identify potential inhibitors or activators of a target protease. By measuring the rate of p-nitroaniline release in the presence of different concentrations of a test compound, researchers can quickly determine key inhibitory constants such as the IC50. The use of robotic systems and microplate formats allows for the analysis of thousands of compounds in a single day. patsnap.com

Furthermore, these platforms can be configured to perform more complex kinetic analyses, such as determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding the mechanism of action of a potential drug candidate. The integration of chromogenic substrates like N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl into these advanced platforms significantly accelerates the drug discovery process. acs.org

Exploration of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl in Combinatorial Enzyme Assays

Combinatorial chemistry techniques have become indispensable for the rapid identification of optimal substrates for novel proteases. acs.orgnih.gov Positional scanning synthetic combinatorial libraries (PS-SCL) allow for the screening of a vast number of peptide sequences to determine the substrate specificity of an enzyme. nih.gov

In this approach, a library of peptides is synthesized where one position is fixed with a specific amino acid, and the other positions are occupied by a mixture of amino acids. By assaying the protease activity against each of these sub-libraries using a chromogenic or fluorogenic reporter, the preferred amino acid at each position can be identified. nih.gov While N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl itself has a fixed sequence, the principles of its design are fundamental to the construction of these libraries.

The data obtained from these combinatorial assays provide a detailed "fingerprint" of the protease's substrate specificity, which can be used to design highly selective substrates and inhibitors. nih.gov This approach has been successfully used to profile the specificities of a wide range of proteases, including caspases and cathepsins. nih.gov

Table 2: Application of Combinatorial Approaches in Protease Substrate Identification

| Technique | Description | Outcome |

| Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) | Screening of peptide libraries with one fixed amino acid and randomized positions. nih.gov | Determination of the preferred amino acid at each position of the substrate. nih.gov |

| Phage Display | Display of a library of peptides on the surface of bacteriophages. tangobio.com | Identification of optimal peptide substrates through iterative rounds of selection and amplification. nih.gov |

Prospective Applications in Mechanistic Enzymology Beyond Steady-State Analysis

The rapid release of the chromophore from N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl makes it a suitable substrate for stopped-flow kinetic studies. By rapidly mixing the enzyme and substrate and monitoring the initial "burst" of product formation, researchers can determine the rates of substrate binding, acylation, and deacylation. mdpi.comjournalajbgmb.com

This information is critical for a complete understanding of the enzyme's catalytic mechanism. nih.gov For example, pre-steady-state kinetics can be used to identify the rate-limiting step in the reaction and to elucidate the mechanism of action of inhibitors that target specific steps in the catalytic cycle. mdpi.com The ability to link pre-steady-state and steady-state kinetic parameters provides a more comprehensive picture of enzyme function, which is essential for rational drug design. journalajbgmb.comscispace.com

Challenges and Future Outlook in the Development of Next-Generation Chromogenic Substrates for Proteases

Despite significant advances, the development of next-generation chromogenic substrates for proteases faces several challenges. Achieving absolute specificity for a single protease within a complex biological milieu remains a primary hurdle. nih.gov Many proteases exhibit overlapping substrate specificities, making it difficult to design probes that can distinguish between them. nih.gov

Another challenge is the development of substrates that are sensitive enough to detect low levels of protease activity in biological samples. researchgate.net This is particularly important for the early diagnosis of diseases where protease activity is dysregulated. The inherent limitations of chromogenic assays, such as interference from colored compounds and the relatively low extinction coefficient of p-nitroaniline, also need to be addressed. nih.gov

The future of chromogenic substrate development lies in the integration of novel chemical and biological approaches. The use of computational modeling and machine learning will aid in the rational design of more selective and sensitive substrates. Advances in synthetic chemistry will enable the creation of novel chromophores with improved optical properties. nih.gov Furthermore, the development of "smart" probes that only become active in the presence of a specific protease holds great promise for in vivo imaging and diagnostics. nih.gov The continued evolution of chromogenic substrate technology will undoubtedly play a crucial role in advancing our understanding of protease function in health and disease. futuremarketinsights.com

Q & A

Q. What is the primary application of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl in enzymatic assays?

This compound serves as a chromogenic substrate for proteases, particularly trypsin-like enzymes. Upon cleavage by the target protease, the p-nitroanilide moiety is released, generating a measurable increase in absorbance at 405–410 nm. This allows real-time quantification of enzymatic activity, making it critical for kinetic studies and inhibitor screening .

Q. How does the molecular structure of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl influence its specificity for proteases?

The tripeptide sequence (Val-Gly-Arg) mimics natural protease cleavage sites, while the N-benzoyl group enhances stability and selectivity. The p-nitroanilide group acts as a chromophore, enabling spectrophotometric detection. Proteases recognize the arginine residue at the P1 position, ensuring specificity for trypsin-like enzymes (e.g., thrombin, plasmin) .

Q. What purification methods are recommended for synthesizing this compound?

High-performance liquid chromatography (HPLC) is the gold standard for purification, ensuring >95% purity by removing truncated peptides and protecting group residues. Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is commonly used .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data (e.g., anomalous Km values) when using this substrate?

Contradictions may arise from impurities in the substrate, non-ideal buffer conditions, or interference from contaminating enzymes. To address this:

Q. What strategies are effective for optimizing assay conditions when using this substrate in complex biological samples?

- Pre-treatment: Use affinity columns or precipitation methods to remove interfering proteins .

- Signal correction: Include a blank sample with EDTA to inhibit metalloproteases and subtract background hydrolysis .

- Substrate concentration: Use a concentration ≥10× Km to ensure saturation and minimize noise from competing reactions .

Q. How can researchers distinguish between true enzyme activity and non-specific hydrolysis of the substrate?

- Inhibitor panels: Test with class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) .

- Mutagenesis: Compare hydrolysis rates using wild-type vs. catalytically inactive mutant enzymes .

- Cross-validation: Confirm results with an orthogonal method, such as fluorogenic substrates (e.g., AMC derivatives) .

Q. What are the critical considerations for synthesizing N-protected arginine p-nitroanilides like this compound?

- Guanidino group protection: Use Boc-Arg-OH·HCl without additional protection to minimize side reactions. Activate the carboxyl group with isopropyl chloroformate, followed by reaction with p-nitrophenyl azide for efficient coupling .

- Racemization control: Monitor via acid hydrolysis and chiral derivatization to ensure <1% racemization during synthesis .

Methodological Troubleshooting

Q. How should researchers address low signal-to-noise ratios in kinetic assays with this substrate?

- Increase substrate concentration: Ensure it exceeds Km while avoiding solubility limits (e.g., ≤1 mM in DMSO/aqueous buffer mixtures) .

- Enhance detection sensitivity: Use a microplate reader with a narrow bandwidth (1–2 nm) and pathlength correction for small reaction volumes .

- Reduce interference: Filter samples through 0.22 µm membranes to remove particulate matter .

Q. What steps validate the specificity of this substrate for a novel protease?

- Sequence alignment: Compare the protease’s active site with known substrates (e.g., conserved arginine-binding residues in trypsin-like proteases) .

- Competitive inhibition: Test with synthetic peptides lacking the p-nitroanilide group (e.g., N-Benzoyl-Val-Gly-Arg-OH) to confirm competitive binding .

- Structural modeling: Perform docking simulations to predict substrate-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.